molecular formula C20H17N3O5S B2866552 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetic acid CAS No. 887215-95-4

2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetic acid

Cat. No.: B2866552
CAS No.: 887215-95-4
M. Wt: 411.43
InChI Key: DYAOUOVHULWFKV-UHFFFAOYSA-N
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Description

2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetic acid is a high-purity chemical compound designed for research applications. It belongs to the pyrimido[5,4-b]indole class of heterocyclic compounds, a scaffold identified as a novel, non-lipid-like chemotype for Toll-like Receptor 4 (TLR4) agonism . Structure-activity relationship (SAR) studies on this chemotype have shown that the 2-thioacetamide moiety (which includes the sulfanylacetic acid side chain) is critical for maintaining biological activity, as modifications to this group typically lead to a significant loss of potency . This highlights the importance of this functional group for researchers investigating the interaction with the TLR4/MD-2 complex. The primary research value of this compound lies in early-stage drug discovery. Computational and experimental studies on closely related pyrimido[5,4-b]indole analogs suggest potential as inhibitors for targets like protein tyrosine phosphatase non-receptor type 22 (PTPN22), which is implicated in autoimmune disorders such as type 1 diabetes and rheumatoid arthritis . Furthermore, some derivatives have been investigated for their potential to inhibit the SARS-CoV-2 main protease (Mpro), indicating a broader scope in infectious disease research . This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S/c1-27-14-8-7-11(9-15(14)28-2)23-19(26)18-17(22-20(23)29-10-16(24)25)12-5-3-4-6-13(12)21-18/h3-9,21H,10H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAOUOVHULWFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimido[5,4-b]indole Core Formation

The pyrimido[5,4-b]indole scaffold is constructed through a cyclocondensation reaction between 5-aminoindole derivatives and 1,3-diketones. For example, reacting 5-amino-1H-indole with ethyl acetoacetate under acidic conditions yields the tetracyclic core.

Reaction Conditions

  • Catalyst : Concentrated hydrochloric acid (10 mol%)
  • Solvent : Ethanol, reflux (80°C, 12 hours)
  • Yield : 68–72%

Mechanistic Insight : Protonation of the diketone enhances electrophilicity, facilitating nucleophilic attack by the indole’s amine group, followed by cyclodehydration.

Introduction of 3-(3,4-Dimethoxyphenyl) Group

The 3-position of the pyrimidoindole core is functionalized via Ullmann coupling or nucleophilic aromatic substitution (SNAr).

Method A: Ullmann Coupling

  • Reagents : 3,4-Dimethoxyphenylboronic acid, CuI, 1,10-phenanthroline
  • Solvent : Dimethylformamide (DMF), 100°C, 24 hours
  • Yield : 55–60%

Method B: SNAr Reaction

  • Electrophile : 3,4-Dimethoxyphenyl chloride
  • Base : Potassium carbonate
  • Solvent : Dimethyl sulfoxide (DMSO), 120°C, 8 hours
  • Yield : 50–58%

Comparison : Ullmann coupling offers better regioselectivity, while SNAr is cost-effective for industrial scales.

Thiolation at Position 2

Thiolation is achieved via displacement of a halogen (Cl/Br) at position 2 using thiourea or sodium hydrosulfide (NaSH).

Optimized Protocol

  • Substrate : 2-Chloro-3-(3,4-dimethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indole
  • Thiol Source : Thiourea (2.5 equivalents)
  • Conditions : Ethanol/water (3:1), reflux, 6 hours
  • Yield : 85–90%

Critical Note : Maintain pH 7–8 to prevent oxidation of the thiol intermediate to disulfides.

Attachment of Acetic Acid Side Chain

The sulfanyl group reacts with bromoacetic acid under basic conditions to form the target compound.

Procedure

  • Reagents : Bromoacetic acid (1.2 equivalents), potassium hydroxide (2 equivalents)
  • Solvent : Tetrahydrofuran (THF), room temperature, 4 hours
  • Workup : Acidification with HCl to precipitate the product
  • Yield : 75–80%

Side Reaction Mitigation : Use of a nitrogen atmosphere prevents oxidation of the thioether to sulfoxide.

Industrial-Scale Production Considerations

Adapting lab-scale synthesis for industrial production involves:

Parameter Optimization Strategy
Reactor Type Continuous flow reactors for enhanced heat/mass transfer
Solvent Recovery Distillation loops to reclaim DMF/THF (>95% efficiency)
Catalyst Recycling Immobilized Cu catalysts in Ullmann coupling reduce costs by 40%
Purity Control Inline HPLC monitoring ensures intermediates meet ≥98% purity standards

Analytical Characterization

Key spectroscopic data for intermediates and the final product:

Intermediate 3-(3,4-Dimethoxyphenyl)pyrimidoindole

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, H-2), 7.45–7.30 (m, 3H, aryl-H), 3.89 (s, 6H, -OCH₃)
  • HRMS (ESI+) : m/z 364.1312 [M+H]⁺ (calc. 364.1315)

Final Product

  • Melting Point : 214–216°C (decomposes)
  • IR (KBr) : 1695 cm⁻¹ (C=O), 2560 cm⁻¹ (-SH, absent confirms thioether formation)

Challenges and Solutions

Challenge 1 : Low solubility of the pyrimidoindole core in polar solvents.
Solution : Use DMF/THF mixtures (3:1) during coupling steps.

Challenge 2 : Epimerization at C-5 during thiolation.
Solution : Conduct reactions at ≤25°C and avoid prolonged heating.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs.
  • Electron-Donating vs. Withdrawing Groups : The 4-chlorophenyl analog () may exhibit stronger dipole interactions with target proteins compared to methoxy groups .

Modifications to the Sulfanylacetic Acid Moiety

Compound Name Functional Group Modification Molecular Weight Hypothesized Impact Reference ID
Ethyl 2-[[3-(4-fluorophenyl)...]acetate Acetic acid → Ethyl ester - Prodrug form; enhanced oral bioavailability via esterase-mediated activation
2-((3-Methyl-4-oxo...))acetamide (11) Acetic acid → Trifluoromethoxy amide - Increased metabolic stability; trifluoromethoxy group enhances lipophilicity
N-(2,3-Dimethylphenyl)...acetamide (13) Acetic acid → Dimethylphenyl amide - Steric hindrance may reduce target binding affinity; improved tissue distribution

Key Observations :

  • Acid vs. Ester/Amide : Conversion to ethyl ester () or amide () reduces polarity, favoring membrane permeability but requiring metabolic activation for efficacy.
  • Trifluoromethoxy Substitution : The electron-withdrawing nature of trifluoromethoxy () may stabilize the compound against oxidative metabolism .

Biological Activity

The compound 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetic acid is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure incorporates a pyrimidine core with various functional groups that may interact with biological systems, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Core Structure : Pyrimidine ring fused with indole derivatives.
  • Functional Groups :
    • Dimethoxyphenyl group : Enhances lipophilicity and potential receptor interactions.
    • Sulfanyl group : May facilitate enzyme interactions and increase reactivity.
    • Acetic acid moiety : Often associated with biological activity due to its ability to form hydrogen bonds.

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action :
    • The compound may induce apoptosis in cancer cells by modulating signaling pathways that control cell survival and proliferation.
    • It has been shown to inhibit specific kinases involved in cancer cell growth.
  • Case Studies :
    • In vitro studies demonstrated that derivatives of pyrimidine compounds showed IC50 values ranging from 23 to 42 nM against various cancer cell lines, indicating strong inhibitory effects on tumor growth .
    • A recent study highlighted the efficacy of similar compounds in reducing tumor size in xenograft models .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties:

  • Aldose Reductase Inhibition :
    • Aldose reductase is a target for diabetic complications. Compounds with similar structures have shown promising inhibitory activity against this enzyme .
  • Enzyme Assays :
    • Enzyme assays reveal that the compound inhibits acetylcholinesterase (AChE) and urease, which are crucial for neurodegenerative diseases and urea cycle disorders respectively .

Pharmacological Applications

The potential applications of This compound span several therapeutic areas:

  • Antidiabetic Agents : Due to its aldose reductase inhibition properties.
  • Antibacterial Activity : Similar compounds have shown effectiveness against various bacterial strains .
  • Neuroprotective Effects : Potential applications in treating Alzheimer's disease through AChE inhibition.

Data Summary

Biological ActivityMechanismIC50 ValueReferences
AnticancerApoptosis induction23–42 nM ,
Aldose Reductase InhibitionEnzyme inhibitionNot specified
AChE InhibitionEnzyme inhibitionNot specified
AntibacterialBacterial strain inhibitionNot specified

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